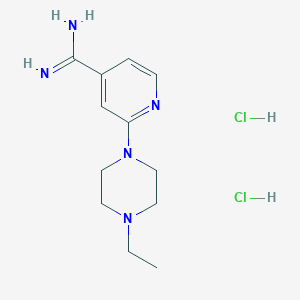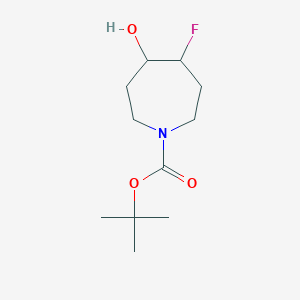
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate
Overview
Description
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate (TBFHA) is an organic compound with a molecular formula of C11H15FO3. It is a colorless, crystalline solid that is insoluble in water, but soluble in many organic solvents. TBFHA has been studied extensively in the past due to its unique properties and potential applications in the fields of pharmaceuticals, biochemistry, and materials science.
Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate is a compound of interest in the field of synthetic organic chemistry, where it serves as a precursor for the synthesis of various biologically active molecules and intermediates. Its synthesis and characterization involve advanced techniques, including X-ray diffraction studies, to determine the crystal structure and elucidate the molecular configuration, providing a foundation for further modifications and applications in drug design and material science (Sanjeevarayappa et al., 2015).
Enzymatic Reactions and Metabolism
This compound has been studied within the context of enzymatic reactions and metabolism, specifically looking at the enzymatic C-Demethylation and the pathways involved in its biotransformation. Research in this area focuses on understanding the metabolic fate of fluoro-substituted compounds in biological systems, which is crucial for the development of new pharmaceuticals (Yoo et al., 2008).
Material Science Applications
In material science, this compound is explored for its potential in creating innovative materials. For instance, its derivatives have been investigated for their photomechanical properties, where exposure to UV light induces mechanical motion. This application opens new avenues for the development of advanced materials with potential uses in micro-actuators and sensors (Al‐Kaysi et al., 2017).
Pharmaceutical Research
In pharmaceutical research, the compound is a key intermediate in the synthesis of novel therapeutic agents. Its role in the development of muscarinic receptor antagonists, for example, underscores its significance in the discovery of drugs targeting the central nervous system (Bradshaw et al., 2008). Additionally, its utility in asymmetric synthesis techniques highlights its versatility in creating enantiomerically pure pharmaceuticals (Meyer et al., 2010).
Properties
IUPAC Name |
tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-6-4-8(12)9(14)5-7-13/h8-9,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZSZZQBLOQTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1532273.png)
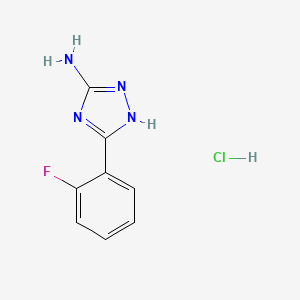

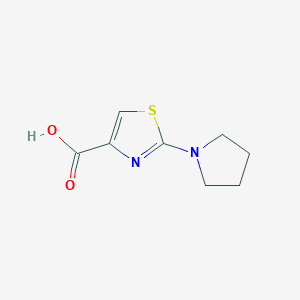
![1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride](/img/structure/B1532280.png)

![1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1532282.png)
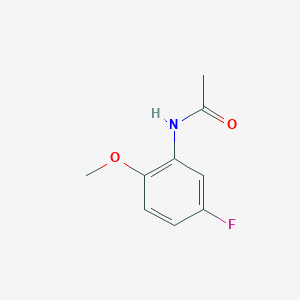
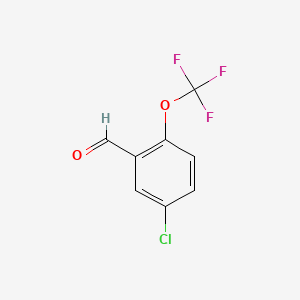


![[2-(1-Adamantyloxy)propyl]amine hydrochloride](/img/structure/B1532293.png)
